4-(Morpholine-4-carboxamido)phenyl piperidine-1-carboxylate

Butyrylcholinesterase Carbamate inhibitor Alzheimer's disease

4-(Morpholine-4-carboxamido)phenyl piperidine-1-carboxylate is a synthetic heterocyclic compound featuring both morpholine and piperidine moieties connected via a carbamate-linked phenyl spacer, with the molecular formula C₁₇H₂₃N₃O₄. Its structure places it within the broader class of carbamate derivatives, which are extensively explored as pseudo-irreversible enzyme inhibitors, particularly for serine hydrolases such as cholinesterases.

Molecular Formula C17H23N3O4
Molecular Weight 333.388
CAS No. 526190-25-0
Cat. No. B2755745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Morpholine-4-carboxamido)phenyl piperidine-1-carboxylate
CAS526190-25-0
Molecular FormulaC17H23N3O4
Molecular Weight333.388
Structural Identifiers
SMILESC1CCN(CC1)C(=O)OC2=CC=C(C=C2)NC(=O)N3CCOCC3
InChIInChI=1S/C17H23N3O4/c21-16(19-10-12-23-13-11-19)18-14-4-6-15(7-5-14)24-17(22)20-8-2-1-3-9-20/h4-7H,1-3,8-13H2,(H,18,21)
InChIKeyBNPSEBQRNZWVKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Morpholine-4-carboxamido)phenyl piperidine-1-carboxylate (CAS 526190-25-0): Compound Class, Physicochemical Identity, and Screening Profile


4-(Morpholine-4-carboxamido)phenyl piperidine-1-carboxylate is a synthetic heterocyclic compound featuring both morpholine and piperidine moieties connected via a carbamate-linked phenyl spacer, with the molecular formula C₁₇H₂₃N₃O₄. Its structure places it within the broader class of carbamate derivatives, which are extensively explored as pseudo-irreversible enzyme inhibitors, particularly for serine hydrolases such as cholinesterases . Publicly available high-throughput screening data indicate that this compound has been profiled in cell-based assays (e.g., HepG2 cytotoxicity) and against a panel of targets including the mu-type opioid receptor, regulator of G-protein signaling 4, and ADAM17, displaying modest activation or inhibition signals at micromolar concentrations . The compound is commercially available from specialty chemical suppliers as a research-grade building block or reference standard, though its specific biological role remains largely uncharacterized in peer-reviewed primary literature.

Why Simple Substitution of 4-(Morpholine-4-carboxamido)phenyl piperidine-1-carboxylate with Other Carbamates or Heterocyclic Analogs Is Scientifically Inadvisable


Carbamate-based inhibitors operate through a covalent, pseudo-irreversible mechanism where the transferable carbamate unit dictates both binding affinity and the half-life of the carbamoylated enzyme . The specific heterocyclic amine leaving group—here, a piperidine ring—fundamentally controls the kinetics of enzyme carbamoylation and decarbamoylation, directly influencing the duration of pharmacological action. Even a seemingly conservative change to a diethylcarbamate (CAS 526190-26-1) or dimethylcarbamate analog alters the steric bulk, lipophilicity, and leaving-group pKa, which can shift selectivity profiles between closely related targets such as butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), or between different serine hydrolases. The regioisomer 3-(piperidine-1-carboxamido)phenyl morpholine-4-carboxylate presents an entirely different spatial arrangement of pharmacophoric elements, likely leading to divergent target recognition. Generic substitution without direct comparative selectivity, kinetic, and stability data therefore carries a high risk of procuring a compound with a fundamentally different target engagement profile and duration of effect.

Quantitative Differentiation of 4-(Morpholine-4-carboxamido)phenyl piperidine-1-carboxylate against Closest Analogs: Available Comparative Data


Human Butyrylcholinesterase (hBChE) Inhibition Potency: Piperidine Carbamate versus Structural Analogs in the Same Assay System

In a systematic structure–activity relationship (SAR) study optimizing the carbamate leaving group for hBChE inhibition, compound 12a (piperidine carbamate, a structural analog of the title compound) demonstrated an IC₅₀ of 21.4 nM against hBChE, while the corresponding morpholine carbamate (compound 13a) showed reduced potency with an IC₅₀ of 48.3 nM under identical assay conditions . The title compound, bearing both a morpholine amide and a piperidine carbamate, is structurally distinct from both 12a and 13a, and represents a hybrid scaffold whose individual contribution to potency and selectivity has not been directly reported. This gap establishes a clear scientific procurement rationale: researchers aiming to establish a head-to-head SAR for this precise hybridization pattern must acquire the title compound for inclusion in a comparative BChE inhibition panel alongside 12a and 13a.

Butyrylcholinesterase Carbamate inhibitor Alzheimer's disease

Target Engagement Profile: Mu-Opioid Receptor Activation versus ADAM17 Inhibition in Shared Screening Panel

High-throughput screening data from the Scripps Research Institute Molecular Screening Center profiled the title compound across multiple targets in a shared platform. At a test concentration of 9.3 µM, it showed an activation signal of 4.41 (arbitrary units) at the mu-type opioid receptor (MOR-1). In contrast, at 6.95 µM, it exhibited only 1.23 arbitrary units of inhibition against ADAM17 (TACE), indicating a target-dependent differential response magnitude of approximately 3.6-fold under the same assay format . While these are primary screening data and lack a direct comparator analog within the same dataset, they demonstrate that the compound possesses a measurable, quantifiable activity profile across distinct therapeutic targets, which can serve as a baseline for future comparative studies with analogs such as 4-(morpholine-4-carboxamido)phenyl diethylcarbamate (CAS 526190-26-1) or 3-(piperidine-1-carboxamido)phenyl morpholine-4-carboxylate.

Target profiling Opioid receptor ADAM17

Cytotoxicity Baseline in HepG2 Cells: A Prerequisite for Differentiating Compound-Specific versus Analog-Specific Safety Windows

In a HepG2 cytotoxicity counterscreen, the title compound produced a B-score of approximately -7.6 across multiple replicate measurements, placing it in a non-toxic or low-cytotoxicity zone relative to the assay's statistical thresholds . This cytotoxicity baseline is critical because structurally related carbamates—such as the diethylcarbamate analog (CAS 526190-26-1) or the pyrrolidine analog (4-(morpholine-4-carboxamido)phenyl pyrrolidine-1-carboxylate)—have not been evaluated in the same public dataset. Any researcher seeking to claim that a specific piperidine-containing carbamate offers a superior safety margin over its diethylcarbamate or pyrrolidine counterparts must first generate the comparator HepG2 data, beginning with acquisition of both the title compound and the matched analogs.

Cytotoxicity HepG2 Safety profiling

Validated Application Scenarios for 4-(Morpholine-4-carboxamido)phenyl piperidine-1-carboxylate Based on Current Quantitative Evidence


Building a Complete Carbamate SAR Panel for Butyrylcholinesterase Inhibitor Discovery

Given the established sensitivity of hBChE to the carbamate leaving group—with a 2.26-fold potency difference observed between piperidine (IC₅₀ 21.4 nM) and morpholine (IC₅₀ 48.3 nM) carbamates —any comprehensive SAR table aiming to deconvolve the contributions of the piperidine ring versus the morpholine amide in the title compound must include the title compound as a key bridging scaffold. Its procurement is essential for completing a matrix comparing piperidine-only, morpholine-only, and hybrid piperidine-morpholine carbamate structures within the same assay run.

Cross-Target Selectivity Profiling against the MOR-1/ADAM17 Baseline

The quantitative HTS fingerprint—showing a ~3.6-fold differential signal between mu-opioid receptor activation and ADAM17 inhibition —establishes the title compound as a reference probe for assessing target engagement promiscuity. Procurement of this compound alongside its diethylcarbamate (CAS 526190-26-1) and pyrrolidine analogs allows a direct head-to-head evaluation of how the amine substituent modulates selectivity across therapeutically relevant protein classes, including GPCRs and metalloproteases.

Reference Standard for Carbamate Hydrolysis and Stability Studies

The pseudo-irreversible carbamate mechanism, where the enzyme half-life of the carbamoylated adduct ranges from 1 to 28 hours depending on the amine leaving group , necessitates the use of structurally defined carbamates with known amine components for hydrolysis kinetic studies. The title compound, with its distinct piperidine leaving group, can serve as a benchmark for measuring decarbamoylation rates relative to diethylcarbamate or dimethylcarbamate analogs, provided all compounds are sourced with certified purity for reliable kinetic comparisons.

HepG2 Cytotoxicity Counter-Screening in Analog Differentiation Campaigns

The available HepG2 cytotoxicity B-score of approximately -7.6 provides a validated non-cytotoxic baseline for the piperidine carbamate scaffold. This baseline is a prerequisite for any comparative cytotoxicity study seeking to identify which structural modification (e.g., piperidine vs. pyrrolidine vs. diethylamine) introduces hepatotoxic liability. Procurement of the title compound is therefore necessary as the reference point for such a comparative toxicology investigation.

Quote Request

Request a Quote for 4-(Morpholine-4-carboxamido)phenyl piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.